REACTION_CXSMILES
|
Cl.[NH2:2][OH:3].C(N(CC)CC)C.[OH:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][CH:19]=1)[C:15]#[N:16]>CS(C)=O.C1COCC1.O>[OH:3][N:2]=[C:15]([C:14]1[CH:17]=[CH:18][CH:19]=[C:12]([OH:11])[CH:13]=1)[NH2:16] |f:0.1|
|
Name
|
|
Quantity
|
15.84 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C#N)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
The solution is stirred vigorously for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
the triethylamine hydrochloride is filtered off
|
Type
|
WASH
|
Details
|
the residue is rinsed with THF
|
Type
|
CONCENTRATION
|
Details
|
After the filtrate has been concentrated (
|
Type
|
ADDITION
|
Details
|
are added to the solution
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
STIRRING
|
Details
|
The solution is stirred at ambient temperature for 16 hours
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted 3 times with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic phase is washed with brine
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |